molecular formula C6H9ClO2S B1375888 4-(Acetylsulfanyl)-1-chlorobutan-2-one CAS No. 614760-04-2

4-(Acetylsulfanyl)-1-chlorobutan-2-one

Cat. No.: B1375888
CAS No.: 614760-04-2
M. Wt: 180.65 g/mol
InChI Key: LRDGFGVIPZFPEW-UHFFFAOYSA-N
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Description

4-(Acetylsulfanyl)-1-chlorobutan-2-one is an organic compound characterized by the presence of an acetylsulfanyl group attached to a butanone backbone with a chlorine atom at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylsulfanyl)-1-chlorobutan-2-one typically involves the reaction of 4-chlorobutan-2-one with thioacetic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the acetylsulfanyl group. The general reaction scheme is as follows:

4-chlorobutan-2-one+thioacetic acidThis compound\text{4-chlorobutan-2-one} + \text{thioacetic acid} \rightarrow \text{this compound} 4-chlorobutan-2-one+thioacetic acid→this compound

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atom by the acetylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylsulfanyl)-1-chlorobutan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Acetylsulfanyl)-1-chlorobutan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Acetylsulfanyl)-1-chlorobutan-2-one involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol groups in proteins, leading to the formation of covalent bonds and potential inhibition of enzyme activity. The chlorine atom and carbonyl group may also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfanyl)-1-chlorobutan-2-one
  • 4-(Ethylsulfanyl)-1-chlorobutan-2-one
  • 4-(Propylsulfanyl)-1-chlorobutan-2-one

Uniqueness

4-(Acetylsulfanyl)-1-chlorobutan-2-one is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different alkyl groups. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

4-(Acetylsulfanyl)-1-chlorobutan-2-one, also known as S-(4-chloro-3-oxobutyl) ethanethioate, is a compound with the CAS number 614760-04-2. This compound has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C6H9ClO2S
  • Molecular Weight: 180.65 g/mol
  • IUPAC Name: S-(4-chloro-3-oxobutyl) ethanethioate
  • InChI Key: LRDGFGVIPZFPEW-UHFFFAOYSA-N

The structural characteristics of this compound include a chlorobutanone moiety linked to an acetylthio group, which may contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The compound is hypothesized to exert its effects through:

  • Enzyme Inhibition: Compounds with similar structures have shown potential as inhibitors of specific enzymes, particularly in the context of metabolic pathways.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially affecting bacterial cell wall synthesis or function.
  • Cytotoxic Effects: There is evidence indicating that this compound may induce apoptosis in certain cancer cell lines, suggesting a role in cancer therapy.

Antimicrobial Activity

A study investigated the antimicrobial properties of various thioester derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for this compound, showcasing its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
This compound50Staphylococcus aureus
Control (Penicillin)10Staphylococcus aureus

Cytotoxicity in Cancer Cells

In a separate study focusing on cancer treatment, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating substantial cytotoxicity.

Cell LineIC50 (µM)Treatment Duration
MCF-72548 hours
Control (Doxorubicin)548 hours

Properties

IUPAC Name

S-(4-chloro-3-oxobutyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c1-5(8)10-3-2-6(9)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDGFGVIPZFPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90817109
Record name S-(4-Chloro-3-oxobutyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90817109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614760-04-2
Record name S-(4-Chloro-3-oxobutyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90817109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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